5alpha-Androstane-3beta,17beta-diol 17-glucuronide (CAS 65144-53-8) is a highly specific phase II steroid metabolite utilized primarily as an analytical reference standard in mass spectrometry and enzymology. In procurement contexts, it is essential for sports drug testing, clinical endocrinology, and pharmaceutical quality control. Unlike generic steroidal precursors or unconjugated baselines, this specific 17-O-glucuronide conjugate serves as a definitive biomarker for exogenous androgen pathways and is strictly required for validating the selectivity of sample preparation protocols, such as distinguishing between sulfatase and glucuronidase activities in complex biological matrices [1].
Substituting 5alpha-androstane-3beta,17beta-diol 17-glucuronide with its closely related endogenous isomer, 5alpha-androstane-3alpha,17beta-diol 17-glucuronide, fails because the 3alpha isomer constitutes the major background baseline; laboratories must procure the exact 3beta isomer to achieve the chromatographic resolution necessary to detect specific exogenous profiles [1]. Furthermore, substituting with the unconjugated 3beta-diol or sulfated analogs (such as epiandrosterone 3-sulfate) prevents the direct validation of phase II enzymatic hydrolysis selectivity, forcing laboratories to rely on lengthy and artifact-prone deconjugation steps rather than direct LC-MS/MS quantification [1].
When validating sample preparation protocols, 5alpha-androstane-3beta,17beta-diol 17-glucuronide demonstrates 0% hydrolysis when incubated with Pseudomonas aeruginosa arylsulfatase (PaS), whereas the baseline comparator epiandrosterone 3-sulfate undergoes complete (>99%) hydrolysis under identical conditions[1]. This absolute resistance to sulfatase activity confirms its utility as a negative control for phase II conjugate differentiation.
| Evidence Dimension | Enzymatic hydrolysis conversion rate |
| Target Compound Data | 0% hydrolysis (remains intact) |
| Comparator Or Baseline | Epiandrosterone 3-sulfate (>99% hydrolyzed) |
| Quantified Difference | 100% difference in hydrolysis rate |
| Conditions | Incubation with purified P. aeruginosa arylsulfatase (PaS) in a urine matrix |
Procuring this exact glucuronide is necessary to certify that analytical sample preparation workflows selectively cleave sulfates without degrading critical glucuronide biomarkers.
Utilizing the intact 5alpha-androstane-3beta,17beta-diol 17-glucuronide as a reference standard enables direct LC-MS/MS quantification, eliminating the 4-to-16 hour enzymatic deconjugation step required when using the unconjugated 5alpha-androstane-3beta,17beta-diol baseline [1]. Direct analysis of the phase II conjugate prevents artifact formation associated with strong acid or crude Helix pomatia enzyme hydrolysis.
| Evidence Dimension | Sample preparation time and artifact formation |
| Target Compound Data | Direct detection (0 hours deconjugation) |
| Comparator Or Baseline | Unconjugated 3beta-diol (requires 4-16 hours deconjugation) |
| Quantified Difference | Saves 4-16 hours of sample preparation time |
| Conditions | High-throughput LC-MS/MS screening of biological matrices |
Laboratories must procure the intact phase II conjugate to bypass lengthy hydrolysis steps and improve turnaround times in high-throughput screening.
In chromatographic separations, 5alpha-androstane-3beta,17beta-diol 17-glucuronide must be baseline-resolved from its major endogenous isomer, 5alpha-androstane-3alpha,17beta-diol 17-glucuronide. Procuring the stereochemically pure 3beta-isomer provides the exact retention time index required to distinguish exogenous androgen administration profiles from the >10-fold higher concentration of the endogenous 3alpha-isomer baseline [1].
| Evidence Dimension | Chromatographic retention time indexing |
| Target Compound Data | Specific 3beta-isomer retention time |
| Comparator Or Baseline | 3alpha-isomer (major endogenous background) |
| Quantified Difference | Complete baseline separation from >10-fold excess background |
| Conditions | Steroid profiling via LC-MS/MS or GC-MS |
Procurement of the exact 3beta-isomer is strictly required to prevent false positives and ensure compliance with WADA-accredited analytical protocols.
For Abbreviated New Drug Applications (ANDA), CAS 65144-53-8 is utilized as a definitive reference standard (often designated as Impurity 25) to quantify trace steroidal impurities. Unlike crude API mixtures or generic steroidal baselines, this highly characterized standard provides the exact mass and structural data required to meet stringent pharmacopeial (USP/EP) limits for related compounds.
| Evidence Dimension | Trace impurity quantification accuracy |
| Target Compound Data | Definitive structural and mass validation |
| Comparator Or Baseline | Crude API mixtures (unquantifiable trace levels) |
| Quantified Difference | Quantifiable to exact pharmacopeial limits |
| Conditions | Analytical Method Validation (AMV) for pharmaceutical QC |
Quality control laboratories must procure this specific standard to satisfy regulatory requirements for impurity profiling in steroidal drug manufacturing.
Employed as a definitive reference standard for identifying exogenous androgen misuse via direct LC-MS/MS, allowing laboratories to bypass artifact-prone hydrolysis steps and ensure exact chromatographic resolution from endogenous 3alpha-isomers [1].
Utilized as a negative control substrate to certify the orthogonal selectivity of recombinant sulfatases (e.g., Pseudomonas aeruginosa arylsulfatase) in complex biological matrices, proving that glucuronide conjugates remain intact during sulfate cleavage [1].
Procured as a highly characterized reference standard (Impurity 25) for Abbreviated New Drug Applications (ANDA), enabling exact mass and structural validation to meet stringent USP/EP limits in steroidal drug manufacturing .